4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound with the molecular formula C16H13BrN4S. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 4-bromobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Azide-substituted triazole compounds.
Scientific Research Applications
4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromobenzylidene)amino)-5-(2-methyl-phenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((4-Bromobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-thiol
Uniqueness
4-((4-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN4S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h1-10H,(H,19,21)/b17-10+ |
InChI Key |
IJWLJDZJESIQMV-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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